molecular formula C13H15N3O B2450088 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile CAS No. 1890805-33-0

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile

Cat. No.: B2450088
CAS No.: 1890805-33-0
M. Wt: 229.283
InChI Key: GUIWPLXZOSOKFN-UHFFFAOYSA-N
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Description

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications.

Scientific Research Applications

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a related compound, ®-(-)-3-Quinuclidinol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile typically involves the condensation of quinuclidine derivatives with nicotinonitrile precursors. One common method includes the reaction of quinuclidine with 3-hydroxynicotinonitrile under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinuclidin-3-yloxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-yloxy nicotinic acid, while reduction can produce quinuclidin-3-yloxy nicotinamines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile include other quinuclidine derivatives and nicotinonitrile analogs. Examples include:

  • Quinuclidin-3-yloxy nicotinic acid
  • Quinuclidin-3-yloxy nicotinamines
  • Quinuclidin-3-yloxy nicotinonitrile derivatives with different substituents .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the quinuclidine and nicotinonitrile moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-11-2-1-5-15-13(11)17-12-9-16-6-3-10(12)4-7-16/h1-2,5,10,12H,3-4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWPLXZOSOKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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